Metoprolol tartrate

Description

Properties

IUPAC Name |

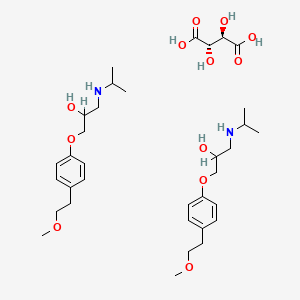

(2R,3S)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULWPYYGQCFMP-NPHUUBOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56392-17-7 | |

| Record name | Metoprolol tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Epoxide Formation

The synthesis begins with the reaction of 4-(2-methoxyethyl)phenol and epichlorohydrin under controlled conditions. Patent US20050107635A1 specifies a molar ratio range of 1:0.92–1:2.0, with the optimal ratio being 1:1.31 to maximize epoxide yield. The reaction proceeds at 30–40°C for 4–6 hours, followed by three washes with pH 7–8 water to remove residual chlorohydrins and acidic byproducts. This step achieves an epoxide intermediate purity of >99%, as confirmed by gas chromatography.

Reaction with Isopropylamine

The epoxide is treated with isopropylamine in aqueous media at 25–30°C for 8–10 hours. Excess amine is removed via toluene extraction, and the organic layer is distilled under vacuum (30–40°C) to isolate metoprolol base. This step yields 88–89% of the theoretical maximum, with impurities such as 3-(4-(2-methoxyethyl)phenoxy)-1,2-propanediol (RRT 0.35) controlled below 0.1%.

Conversion to Metoprolol Tartrate

Reaction Conditions

Metoprolol base is dissolved in acetone (7 volumes) and mixed with a stoichiometric solution of tartaric acid (1:2 molar ratio) in refluxing acetone (18 volumes). The pH is adjusted to 6.2 ± 0.1, and the mixture is refluxed for 4 hours. This solvent system prevents racemization and enhances salt stability compared to aqueous methods.

Crystallization and Purification

The reaction mixture is cooled to 26°C, stirred for 2 hours, and filtered to isolate crude this compound. Recrystallization from isopropyl alcohol (9 volumes) yields a final product with 72–73% stoichiometric yield and >99.8% purity by HPLC. Key impurities, including residual isopropylamine and unreacted tartaric acid, are maintained below 0.1%.

Table 1: Reaction Parameters for Tartrate Salt Formation

| Parameter | Value/Range | Impact on Purity/Yield |

|---|---|---|

| Solvent (Acetone) | 25 volumes | Prevents hydrolysis |

| pH during acid addition | 6.2 ± 0.1 | Minimizes byproducts |

| Crystallization solvent | Isopropyl alcohol | Enhances crystal habit |

| Final purity (HPLC) | >99.8% | Meets pharmacopeial standards |

Formulation Methods

Injectable Solution Preparation

Patent CN101732248A discloses an injectable formulation containing this compound (1 g), sodium chloride (6–9 g), absolute ethanol (10–15 mL), and poloxamer 188 (1–3 g) in water for injection. Ethanol acts as a co-solvent, while poloxamer 188 reduces interfacial tension, shortening the drug’s onset time to 6.4 minutes. The solution is sterilized via moist heat (121°C, 20 minutes) and filtered through 0.22 μm membranes to ensure sterility.

Process Optimization and Yield Enhancement

Solvent Selection

Replacing water with acetone in the tartaric acid reaction reduces side reactions, improving yield from 68% to 73%. Acetone’s low polarity suppresses tartaric acid dissociation, favoring salt formation over hydrolysis.

pH-Controlled Washing

Washing the epoxide intermediate with pH 7–8 water eliminates 98% of chlorohydrin impurities, versus 80% removal with neutral water. This step is critical for avoiding downstream purification bottlenecks.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

HPLC methods using C18 columns and UV detection at 274 nm resolve this compound from impurities such as O-desmethyl metoprolol (RRT 1.2) and N-isopropylacetamide (RRT 1.5). The limit of quantification for major impurities is 0.05%.

Polarimetric Analysis

The specific rotation of this compound is measured as [α]D²⁵ = +12.5° (c = 1 in H₂O), confirming enantiomeric excess >99.5%.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Metoprolol tartrate undergoes various chemical reactions, including:

Oxidation: Metoprolol can be oxidized to form corresponding aldehydes and carboxylic acids.

Reduction: Reduction of metoprolol can yield secondary alcohols.

Substitution: Metoprolol can undergo nucleophilic substitution reactions, particularly at the ether linkage.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products:

Oxidation Products: Aldehydes and carboxylic acids.

Reduction Products: Secondary alcohols.

Substitution Products: Various substituted metoprolol derivatives.

Scientific Research Applications

Clinical Applications

Metoprolol tartrate is primarily indicated for several cardiovascular conditions:

- Hypertension : It effectively lowers blood pressure, reducing the risk of cardiovascular events such as strokes and heart attacks. The standard initial dose is typically 100 mg daily, adjustable based on patient response .

- Angina Pectoris : this compound alleviates chest pain by decreasing heart rate and myocardial oxygen demand. Initial dosing often begins at 50 mg twice daily .

- Myocardial Infarction : Administered early in the treatment of acute myocardial infarction, it helps reduce mortality and morbidity. The initial intravenous dose is 5 mg every 2 minutes for up to three doses, followed by oral dosing .

- Heart Failure : While metoprolol succinate is more commonly associated with chronic heart failure, this compound can also be used in acute settings to stabilize patients .

- Supraventricular Tachycardia : It is effective in managing rapid heart rhythms originating from the atria, restoring normal rhythm through its action on cardiac conduction .

Off-Label Uses

In addition to its primary indications, this compound has several off-label applications:

- Migraine Prevention : Evidence suggests that metoprolol can reduce the frequency and severity of migraine attacks, making it a viable option for patients suffering from chronic migraines .

- Essential Tremor : It is sometimes prescribed for managing essential tremors when other treatments fail .

- Thyrotoxicosis : Although not FDA-approved for this use, metoprolol has shown efficacy as an adjunct treatment for thyroid storms .

Pharmacokinetics and Dosage Considerations

This compound is available in immediate-release formulations, necessitating careful dosage adjustments based on individual patient response and tolerance levels. The drug's pharmacokinetics are influenced by hepatic function, as it is metabolized by the liver enzyme CYP2D6. Patients with hepatic impairment may require lower doses due to increased plasma levels and risk of adverse effects .

Case Studies and Clinical Insights

Several case studies illustrate the practical applications and potential complications associated with this compound:

- Case Study on Heart Failure Management : A study highlighted a patient who experienced adverse effects due to confusion and cognitive decline after switching from metoprolol succinate to this compound. Upon tapering the dosage, significant improvements were noted in cognitive function, underscoring the importance of careful medication management in patients with complex health profiles .

- Medication Errors : A notable case involved a patient who was mistakenly administered this compound instead of metoprolol succinate during hospitalization for heart failure exacerbation. This error led to severe complications, emphasizing the need for stringent protocols in medication administration to prevent potentially fatal outcomes .

Comparative Studies

Research comparing this compound with other beta-blockers indicates varying efficacy in different patient populations. For instance, studies have shown that carvedilol may offer superior mortality benefits compared to this compound in certain heart failure cases . However, both medications play crucial roles in managing heart conditions based on individual patient needs.

Data Summary Table

| Application | Typical Dosage | Key Benefits |

|---|---|---|

| Hypertension | 100 mg daily | Reduces risk of cardiovascular events |

| Angina Pectoris | 50 mg twice daily | Decreases myocardial oxygen demand |

| Myocardial Infarction | IV: 5 mg every 2 min (up to 15 mg) | Reduces mortality post-heart attack |

| Heart Failure | Variable; often combined with ACEi | Stabilizes patients during acute episodes |

| Migraine Prevention | 50-200 mg daily | Reduces frequency/severity of migraines |

| Essential Tremor | Variable; off-label use | Provides relief when other treatments fail |

Mechanism of Action

The mechanism of action of Metoprolol tartrate involves the competitive blocking of beta-1 adrenergic receptors in the heart. By inhibiting the binding of endogenous catecholamines (such as adrenaline and noradrenaline) to these receptors, the compound reduces heart rate, myocardial contractility, and cardiac output. This leads to a decrease in blood pressure and oxygen demand by the heart, making it effective in treating hypertension and angina .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Properties

Comparison with Carvedilol

Carvedilol, a non-selective β/α₁-blocker, demonstrates distinct clinical advantages over this compound in specific populations:

Heart Failure Outcomes

- Worsening Heart Failure : Carvedilol reduced risk (OR: 0.41; 95% CI: 0.18–0.98) compared to this compound in a randomized trial .

- Mortality : While both drugs improve survival, carvedilol’s α₁-blockade may enhance ventricular remodeling .

Metabolic Effects in Diabetes

- Weight Gain: this compound caused significant weight gain (+1.19 kg) in diabetic patients vs.

- Glycemic Control : HbA₁c increased by 0.15% with this compound vs. 0.02% with carvedilol (P = 0.004) .

- Insulin Sensitivity: Carvedilol improved insulin sensitivity (-9.1%) vs.

Microvascular Outcomes

Comparison with Metoprolol Succinate

The succinate salt, a controlled-release (CR) formulation, offers pharmacokinetic and clinical distinctions:

Pharmacokinetic Differences

- Release Profile : Metoprolol succinate’s CR formulation provides steady plasma concentrations, reducing peak-related side effects (e.g., bradycardia) .

- Solid-State Behavior : Succinate exhibits reversible thermal expansion/contraction, whereas tartrate forms amorphous solids upon melting, affecting stability .

Clinical Implications

- Dosing Convenience : Once-daily succinate vs. twice-daily tartrate improves adherence .

- Heart Rate Control: No significant differences in 24-hour ambulatory heart rate were observed between salts at equivalent doses .

Bioequivalence and Formulation Considerations

Dissolution Profiles

- Bioequivalence: Despite varying dissolution rates (fast, medium, slow), all this compound formulations met bioequivalence criteria due to non-rate-limiting absorption .

- Specifications : Wide dissolution limits (e.g., 61.5–94.5% release at 48 hours) are acceptable for transdermal formulations .

Generic vs. Branded Formulations

- Domestic vs. Imported Tablets : Domestic this compound showed equivalent efficacy (80% vs. 84% response) and safety but lower cost .

Clinical Implications and Guidelines

- Heart Failure : Carvedilol is preferred in patients with diabetes or metabolic syndrome due to neutral/beneficial metabolic effects .

- Hypertension : Metoprolol succinate’s once-daily dosing may enhance compliance .

- Cost-Effectiveness : Domestic this compound offers a budget-friendly alternative without compromising efficacy .

Biological Activity

Metoprolol tartrate is a beta-1 selective adrenergic receptor blocker primarily used in the management of hypertension, heart failure, and myocardial infarction. This article delves into its biological activity, pharmacokinetics, and clinical efficacy, supported by research findings and data tables.

This compound exhibits a preferential blocking effect on beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. This selectivity results in decreased heart rate and contractility, leading to reduced myocardial oxygen demand.

- Absorption: After oral administration, metoprolol is rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours. The bioavailability is approximately 39% due to first-pass metabolism in the liver .

- Distribution: It is about 12% bound to human serum albumin and can cross the blood-brain barrier, achieving concentrations in cerebrospinal fluid that are about 78% of plasma levels .

- Elimination: The elimination half-life is approximately 3 to 7 hours, with renal excretion playing a significant role in its clearance.

1. Myocardial Infarction

A pivotal study involving 1,395 patients demonstrated that this compound significantly reduces mortality by 36% at three months post-myocardial infarction when administered intravenously followed by oral therapy . The study also noted reductions in ventricular fibrillation incidents and chest pain.

2. Hypertension Management

In a clinical trial assessing the impact of CYP2D6 polymorphisms on metoprolol's efficacy, it was found that poor metabolizers exhibited a more pronounced reduction in heart rate compared to extensive metabolizers (p < 0.0001) . However, blood pressure responses were not significantly different across genotypes.

3. Heart Failure

Comparative studies between this compound and carvedilol in patients with heart failure indicated that while both drugs provide similar hemodynamic benefits, carvedilol offers additional mortality benefits . A meta-analysis showed that carvedilol extended median survival significantly compared to metoprolol.

Bioavailability Studies

Recent advancements have explored alternative delivery systems aimed at enhancing the bioavailability of this compound:

| Delivery Method | Bioavailability | Duration of Action |

|---|---|---|

| Oral Tablet | 39.37% ± 11.4% | 12 hours |

| Sublingual Niosomal Film | 91.06% ± 13.28% | 24 hours |

A study highlighted that sublingual administration via fast-dissolving niosomal films significantly improves drug absorption and prolongs therapeutic effects compared to traditional oral tablets .

Case Study: CYP2D6 Genotyping Impact

In a multicenter trial (PEAR-2), participants receiving this compound showed significant variability in heart rate response based on their CYP2D6 genotype. Those with certain genetic variants experienced greater reductions in heart rate after two weeks of treatment, emphasizing the importance of personalized medicine in optimizing beta-blocker therapy .

Research Findings on Heart Failure Management

A randomized trial comparing this compound with carvedilol in patients with atrial fibrillation and heart failure concluded that while both medications are effective, carvedilol may provide superior outcomes regarding mortality rates associated with heart failure exacerbations .

Q & A

Q. What validated spectrophotometric methods are available for quantifying metoprolol tartrate in tablet formulations?

The most common methods involve ion-pair complexation with dyes like bromophenol blue (BPB) or bromocresol green (BCG) in methanol. Key parameters include:

- Wavelength : 595 nm (BPB) or 624 nm (BCG) .

- Linearity : Ranges of 5.47–38.30 µg/mL (BCG) and 9.56–15.02 µg/mL (BPB) with correlation coefficients (R²) >0.998 .

- Validation : Specificity, accuracy (systematic error <0.05%), precision (RSD <2%), and robustness (stable absorbance for 30 min) .

- Green chemistry compliance : AGREE scores of 0.79, minimizing toxic solvent use .

Q. How do pharmacopeial guidelines (e.g., USP, EP) standardize dissolution testing for this compound tablets?

The USP monograph specifies:

Q. What formulation factors influence this compound release in buccoadhesive films?

Key variables include:

- Polymer matrix composition : Hydrophilic polymers (e.g., HPMC) control diffusion rates.

- DMSO concentration : Higher levels (e.g., in formulations BF2/BF8) enhance permeation by modifying polymer solubility .

- Optimization : Permeability coefficients vary with polymer ratios, requiring factorial designs to balance release kinetics and mucoadhesion .

Advanced Research Questions

Q. How can dissolution profile comparisons rationalize bioequivalence for this compound formulations?

- Model-independent approaches : Use similarity factors (f₂ >50) or ANOVA to compare dissolution curves of fast/slow-release formulations .

- Model-dependent methods : Fit data to Weibull or Higuchi models to quantify release mechanisms (e.g., Fickian diffusion) .

- Clinical relevance : Wide dissolution specifications (e.g., 85-115% dissolved) are acceptable if dissolution is not rate-limiting for absorption .

Q. What methodologies address contradictory data in spectrophotometric analysis (e.g., solvent interference)?

- Interference mitigation : Use differential spectrophotometry to subtract background absorbance from excipients .

- Robustness testing : Vary BPB concentration (±10%) and solvent pH to identify critical parameters .

- Cross-validation : Compare results with HPLC (e.g., LOD 0.41 µg/mL for BCG vs. 0.81 µg/mL for BPB) .

Q. How does gastric bypass surgery (RYGB) alter this compound pharmacokinetics, and how can this be modeled?

- Observed trends : Post-RYGB, AUC increases by 32–56% due to reduced first-pass metabolism and weight loss .

- PBPK modeling : Incorporates changes in gastric pH, transit time, and CYP2D6 activity to predict bioavailability shifts for immediate-/controlled-release formulations .

Q. What experimental designs optimize gastroretentive floating tablets (GFDDS) for this compound?

- Factorial design : Variables include HPMC viscosity grade (K4M vs. K10M) and polymer-drug ratios.

- Critical outputs : Floating time (>12 hr) and T₅₀% (4–6 hr) are maximized using high HPMC content .

- Release mechanism : Confirmed via Peppas equation (n ≈0.45 indicates diffusion-controlled release) .

Q. How do β1-receptor selectivity differences between metoprolol and carvedilol impact metabolic outcomes in diabetic patients?

- Clinical trials : In GEMINI, carvedilol improved insulin sensitivity (-9.1% vs. -2.0% for metoprolol) and reduced microalbuminuria progression (6.4% vs. 10.3%) due to α1-blockade and antioxidant effects .

- Methodological note : Use randomized crossover designs with HbA1c and HOMA-IR as endpoints to isolate pharmacodynamic effects .

Data Contradiction and Analysis

Q. How should researchers resolve discrepancies between in vitro dissolution and in vivo absorption data?

- IVIVC development : Correlate dissolution profiles (e.g., USP Apparatus 1) with pharmacokinetic parameters (Cₘₐₓ, AUC) using deconvolution analysis .

- Case study : Four bioequivalent metoprolol formulations showed divergent dissolution rates but equivalent AUC due to high permeability (BCS Class I) .

Q. What strategies detect counterfeit this compound tablets with substituted APIs (e.g., chloramphenicol)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.